molecular formula C10H9BrClFO2 B14035088 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one

1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14035088
M. Wt: 295.53 g/mol
InChI Key: WMEMFDOAUXTBGK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group

Preparation Methods

The synthesis of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a fluoromethoxy-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing biological pathways and exerting desired effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one include:

    4-Bromo-2-fluorobiphenyl: Lacks the propanone group but shares the bromine and fluorine substitutions on the phenyl ring.

    4-Bromo-2-fluoro-1,1’-biphenyl: Another similar compound with a biphenyl structure.

    1-(4-Bromo-2-(methoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a methoxy group instead of a fluoromethoxy group.

The uniqueness of this compound lies in its specific combination of halogen and methoxy substitutions, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

1-[4-bromo-2-(fluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO2/c11-7-1-2-8(9(14)3-4-12)10(5-7)15-6-13/h1-2,5H,3-4,6H2

InChI Key

WMEMFDOAUXTBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCF)C(=O)CCCl

Origin of Product

United States

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